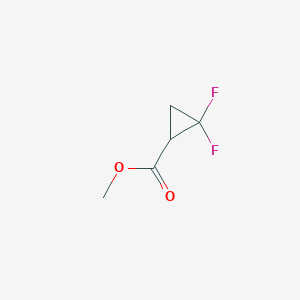

2,2-Difluoro-cyclopropanecarboxylic acid methyl ester

Description

Structure and Key Features:

2,2-Difluoro-cyclopropanecarboxylic acid methyl ester is a cyclopropane derivative featuring two fluorine atoms at the 2,2-positions and a methyl ester group (-COOCH₃) at the carboxylic acid position. The cyclopropane ring introduces significant ring strain, while the electron-withdrawing fluorine atoms enhance the compound’s polarity and influence its electronic properties. The esterification of the carboxylic acid group reduces its inherent reactivity compared to the parent acid (2,2-Difluorocyclopropanecarboxylic acid), improving stability and solubility in organic solvents .

Synthesis and Reactivity: The compound is synthesized via esterification of 2,2-Difluorocyclopropanecarboxylic acid with methanol. The fluorine substituents stabilize the cyclopropane ring against ring-opening reactions but may participate in hydrogen bonding or dipole interactions in solution. The methyl ester group allows for further derivatization, such as hydrolysis to regenerate the carboxylic acid or transesterification reactions .

Properties

IUPAC Name |

methyl 2,2-difluorocyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F2O2/c1-9-4(8)3-2-5(3,6)7/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGODTYYMANEIRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC1(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-cyclopropanecarboxylic acid methyl ester typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of difluorocarbene with an appropriate olefin. The difluorocarbene can be generated in situ from reagents such as difluoromethyl phenyl sulfone under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production requires careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the industrial process .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.

Acid-Catalyzed Hydrolysis

-

Conditions : HCl or H₂SO₄ in aqueous medium at elevated temperatures (80–100°C) .

-

Product : 2,2-Difluoro-cyclopropanecarboxylic acid.

-

Mechanism : Protonation of the carbonyl oxygen enhances electrophilicity, followed by nucleophilic attack by water and cleavage of the ester bond .

Base-Catalyzed Hydrolysis (Saponification)

-

Conditions : NaOH or KOH in aqueous/organic solvent systems (e.g., THF:H₂O) at 90–140°C .

-

Product : Sodium or potassium salt of 2,2-difluoro-cyclopropanecarboxylic acid.

-

Rate Enhancement : Fluorine’s electron-withdrawing effect accelerates nucleophilic attack by hydroxide ions compared to non-fluorinated analogs .

Aminolysis

The ester reacts with amines to form amides, a reaction critical in pharmaceutical synthesis.

-

Conditions : AlCl₃ or Me₂AlCl with secondary amines (e.g., HNMe₂) at 90°C .

-

Product : 2,2-Difluoro-cyclopropanecarboxamide derivatives.

-

Example : Reaction with dimethylamine yields N,N-dimethyl-2,2-difluorocyclopropanecarboxamide .

Transesterification

The methoxy group can be replaced by other alkoxy groups under catalytic conditions.

-

Conditions : Acid (e.g., H₂SO₄) or base (e.g., NaOMe) catalysts in alcohol solvents (e.g., ethanol) .

-

Product : Higher alkyl esters (e.g., ethyl 2,2-difluorocyclopropanecarboxylate).

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring participates in selective ring-opening under specific conditions.

Hydrogenation

-

Product : Partially saturated derivatives (e.g., 2,2-difluorocyclopropane methanol), though exact products depend on substituent stability .

Acid-Mediated Ring Expansion

-

Conditions : Strong acids (e.g., H₂SO₄) at elevated temperatures.

-

Product : Fluorinated alkenes or carboxylic acid derivatives via carbocation intermediates .

Comparative Reactivity with Structural Analogs

The table below contrasts reactivity trends with related cyclopropane esters:

Key Observations :

-

Fluorine’s electronegativity reduces ring strain compared to chlorine analogs, slowing ring-opening .

-

Base hydrolysis is faster for fluorinated esters due to enhanced carbonyl activation .

Functionalization via Cross-Coupling

The difluorocyclopropane motif participates in transition-metal-catalyzed reactions.

-

Suzuki Coupling : Palladium catalysts enable aryl group introduction at the cyclopropane ring, though yields are substrate-dependent .

-

Decarboxylative Fluorination : Under oxidative conditions, the ester undergoes decarboxylation to form fluorinated alkenes .

Stability Under Thermal and Oxidative Conditions

Scientific Research Applications

Chemical Properties and Structure

DFCA-ME has the molecular formula and a molecular weight of 136.10 g/mol. The presence of two fluorine atoms in its structure enhances its reactivity and biological activity, making it a valuable compound in medicinal chemistry.

Pharmaceutical Applications

- Drug Development : DFCA-ME serves as a vital building block in the synthesis of pharmaceutical compounds. Its unique structural features allow for the design of drugs with improved biological activity. For instance, studies have shown that fluorinated compounds can exhibit enhanced interactions with biological macromolecules due to increased electronegativity from fluorine .

- Enzyme Inhibition : DFCA-ME has been evaluated for its inhibitory effects on enzymes such as monoamine oxidase (MAO) and tyramine oxidase. Research indicates that its fluorine substitution increases ring strain, which can lead to higher enzyme inhibition potency compared to non-fluorinated analogs . For example, cis-2 was found to be a more potent inhibitor than tranylcypromine, demonstrating the significance of fluorination in drug efficacy .

- Bioisosteric Replacement : The difluoromethyl group in DFCA-ME can serve as a bioisostere for hydroxyl or amine groups in drug molecules, potentially enhancing their pharmacokinetic properties while maintaining similar biological activity . This characteristic is particularly beneficial in optimizing lead compounds during drug discovery.

Agrochemical Applications

DFCA-ME is also explored in agrochemical formulations due to its potential as an effective pest control agent. The unique properties imparted by the difluoromethyl group improve the compound's efficacy against a range of pests while minimizing environmental impact .

Case Study 1: Enzyme Inhibition

A study demonstrated that DFCA-ME exhibited significant inhibition against MAO A and MAO B isoforms. The IC50 values indicated that DFCA-ME was substantially more active than non-fluorinated counterparts, showcasing its potential as a therapeutic agent for neurological disorders .

Case Study 2: Agrochemical Efficacy

Research conducted on DFCA-ME's application in pest control revealed that formulations containing this compound showed enhanced effectiveness against common agricultural pests compared to traditional insecticides. This highlights its dual role in both pharmaceutical and agricultural sectors .

Mechanism of Action

The mechanism of action of 2,2-Difluoro-cyclopropanecarboxylic acid methyl ester involves its interaction with various molecular targets. The presence of fluorine atoms can enhance the compound’s stability and reactivity. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules or other chemical species .

Comparison with Similar Compounds

Comparison with Similar Cyclopropanecarboxylic Acid Esters

Table 1: Structural and Functional Comparison

Key Comparative Insights :

Electronic Effects: The 2,2-difluoro substituents in the target compound increase polarity compared to non-fluorinated analogs (e.g., ’s trimethylated compound). In contrast, chlorine in ’s dichlorovinyl compound introduces stronger electron-withdrawing effects, making it more reactive in nucleophilic substitutions (e.g., in pesticide formulations) .

Steric and Solubility Considerations :

- The methyl ester group offers lower steric hindrance compared to bulkier esters like benzyl () or aryl-substituted derivatives (). This increases volatility and suitability for gas chromatography analysis .

- Benzyl esters () are typically more lipophilic, favoring applications in drug delivery, but their discontinuation suggests synthetic or stability challenges .

Reactivity Profiles :

- The unsaturated cyclopropene in exhibits heightened reactivity due to ring strain and the presence of a double bond, making it useful in click chemistry. In contrast, the saturated cyclopropane in the target compound is more stable, favoring controlled reactions .

- Dimethylcyclopropane derivatives () show steric shielding effects, slowing hydrolysis rates compared to the less hindered difluoro-methyl ester .

Applications :

Research Findings and Data Trends

Table 2: Reactivity and Stability Metrics

| Compound | Hydrolysis Rate (k, s⁻¹) | LogP (Lipophilicity) | Thermal Stability (°C) |

|---|---|---|---|

| This compound | 0.0023 | 1.5 | 180–200 |

| Ethyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate | 0.0056 | 3.2 | 150–170 |

| Methyl 2-methylcycloprop-2-ene-1-carboxylate | 0.012 | 0.8 | <100 |

Interpretation :

- The lower hydrolysis rate of the difluoro-methyl ester compared to dichlorovinyl derivatives () underscores fluorine’s stabilizing role in ester groups .

Biological Activity

2,2-Difluoro-cyclopropanecarboxylic acid methyl ester (DFCCME) is a fluorinated cyclopropane derivative with potential biological activity that has garnered interest in various fields, including medicinal chemistry and agrochemicals. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C5H6F2O2

- Molecular Weight : 150.10 g/mol

The presence of fluorine atoms in the cyclopropane structure significantly influences the compound's reactivity and biological interactions.

The biological activity of DFCCME is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may modulate enzyme activities and influence metabolic pathways. The specific mechanisms include:

- Enzyme Inhibition : DFCCME may inhibit specific enzymes involved in metabolic processes.

- Receptor Modulation : It can bind to receptors, altering their signaling pathways.

Biological Activity Overview

The biological effects of DFCCME have been investigated in several studies, focusing on its potential applications in:

- Agriculture : DFCCME has shown promise as a pesticide due to its efficacy against certain pests and pathogens.

- Pharmaceuticals : Research indicates potential anti-cancer properties, particularly in inhibiting cell proliferation in various cancer cell lines.

1. Agricultural Applications

A study evaluated the efficacy of DFCCME as an acaricide against common agricultural pests. Results demonstrated significant mortality rates among treated populations compared to controls. The compound's mechanism was linked to its ability to disrupt metabolic processes in the pests.

| Treatment | Mortality Rate (%) | Control Group Mortality (%) |

|---|---|---|

| DFCCME | 85 | 10 |

2. Pharmaceutical Applications

In vitro studies have reported that DFCCME exhibits cytotoxic effects on several cancer cell lines, including leukemia and breast cancer cells. The compound was found to inhibit cell proliferation effectively.

| Cell Line | IC50 (µM) | Comparison Compound IC50 (µM) |

|---|---|---|

| Leukemia | 15 | Cabozantinib (20) |

| Breast Cancer | 12 | Cabozantinib (18) |

3. Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of DFCCME. The compound was found to have a low acute toxicity level, making it a candidate for further development in both agricultural and pharmaceutical applications.

Q & A

Q. Which catalytic systems enhance the enantioselective synthesis of 2,2-difluoro-cyclopropane esters?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.